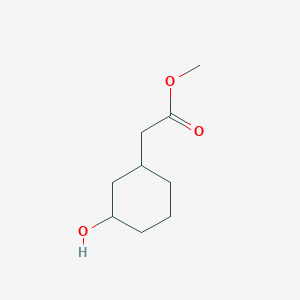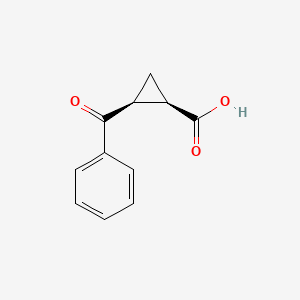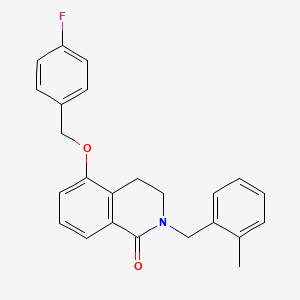![molecular formula C24H24N2O3S B2887249 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689752-52-1](/img/no-structure.png)
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a light brown solid with a yield of 76%. It has a melting point of 210–212°C .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence. This includes key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . The synthesis involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cyt-bd in mycobacteria . The reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Physical And Chemical Properties Analysis
The compound is a light brown solid with a melting point of 210–212°C . The IR (KBr) ν max is 3370.58, 1414.54, 1603.84, 2946.17 cm−1 .科学的研究の応用
Molecular Design and Pharmacological Applications
A significant area of research involving thieno[2,3-d]pyrimidine derivatives revolves around their design and synthesis for pharmacological applications. Studies have explored these compounds as potent and orally active non-peptide antagonists for specific receptors. For instance, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been investigated for their potential as luteinizing hormone-releasing hormone (LHRH) receptor antagonists, with findings suggesting their effectiveness in suppressing plasma levels of certain hormones in preclinical models (Sasaki et al., 2003). Similarly, another study synthesized thieno[2,3-d]pyrimidine-2,4-dione derivatives as gonadotropin-releasing hormone (GnRH) receptor antagonists to treat reproductive diseases, indicating the significance of certain structural features for receptor binding activity (Guo et al., 2003).
Nonlinear Optical Materials
Research into the nonlinear optical properties of novel styryl dyes, including thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, demonstrates their potential in materials science. These compounds have been found to exhibit promising nonlinear optical behaviors, which could be beneficial for device applications due to their significant two-photon absorption phenomenon (Shettigar et al., 2009).
Antibacterial Activity
Some thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. These studies are essential for discovering new compounds with potential therapeutic applications against various bacterial infections. For example, research on substituted thienopyrimidines has explored their use as antibacterial agents, highlighting the synthesis and characterization processes involved in developing these compounds (More et al., 2013).
作用機序
Target of Action
The primary target of this compound is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.
Mode of Action
The compound acts as an inhibitor of PDE4 . By inhibiting PDE4, it prevents the breakdown of cAMP, leading to increased levels of cAMP within the cell . This increase in cAMP levels can lead to a variety of downstream effects depending on the specific cell type and the signaling pathways involved.
Biochemical Pathways
Increased levels of cAMP can affect multiple biochemical pathways. One key pathway is the cAMP-dependent pathway , where cAMP acts as a secondary messenger to activate protein kinase A (PKA). PKA then phosphorylates a number of other proteins, leading to changes in cell function . In the context of PDE4 inhibition, this can lead to a reduction in the production of pro-inflammatory cytokines, such as TNF-α .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels can have a variety of effects at the molecular and cellular level. For instance, it has been shown to result in a dose-dependent inhibition of TNF-α , a pro-inflammatory cytokine. This suggests that the compound could have potential anti-inflammatory effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(2-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 2,4-dimethyl-5-ethoxy-3-nitrobenzoic acid, followed by reduction of the nitro group and cyclization to form the thieno[2,3-d]pyrimidine ring. The resulting compound is then alkylated with 2-methylbenzyl chloride to introduce the 2-methylbenzyl group at the 1-position of the thieno[2,3-d]pyrimidine ring, and the ethoxy group is introduced at the 3-position of the phenyl ring through a nucleophilic substitution reaction. Finally, the resulting compound is subjected to a cyclization reaction to form the 2,4(1H,3H)-dione ring.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "2,4-dimethyl-5-ethoxy-3-nitrobenzoic acid", "2-methylbenzyl chloride", "sodium borohydride", "ethanol", "sodium ethoxide", "acetic anhydride", "pyridine" ], "Reaction": [ "Condensation of 2-aminothiophene-3-carboxylic acid with 2,4-dimethyl-5-ethoxy-3-nitrobenzoic acid in the presence of sodium ethoxide in ethanol to form the corresponding ester", "Reduction of the nitro group using sodium borohydride in ethanol to form the corresponding amine", "Cyclization of the resulting amine with acetic anhydride in the presence of pyridine to form the thieno[2,3-d]pyrimidine ring", "Alkylation of the resulting thieno[2,3-d]pyrimidine with 2-methylbenzyl chloride in the presence of potassium carbonate in DMF to introduce the 2-methylbenzyl group at the 1-position of the thieno[2,3-d]pyrimidine ring", "Nucleophilic substitution of the resulting compound with sodium ethoxide in ethanol to introduce the ethoxy group at the 3-position of the phenyl ring", "Cyclization of the resulting compound with acetic anhydride in the presence of pyridine to form the 2,4(1H,3H)-dione ring" ] } | |
CAS番号 |
689752-52-1 |
分子式 |
C24H24N2O3S |
分子量 |
420.53 |
IUPAC名 |
3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O3S/c1-5-29-20-12-10-19(11-13-20)26-22(27)21-16(3)17(4)30-23(21)25(24(26)28)14-18-9-7-6-8-15(18)2/h6-13H,5,14H2,1-4H3 |
InChIキー |
UEKFKKRVUSUXKW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C)SC(=C3C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B2887166.png)
![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2887168.png)
![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)


![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)

![methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2887181.png)
![2-({4-[(4-{[2-(4-butylanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2887182.png)
![2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B2887183.png)



